molecular formula C5H12O2 B095874 1,3-Dimethoxypropane CAS No. 17081-21-9

1,3-Dimethoxypropane

Cat. No. B095874
CAS RN: 17081-21-9
M. Wt: 104.15 g/mol
InChI Key: UUAMLBIYJDPGFU-UHFFFAOYSA-N
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Description

1,3-Dimethoxypropane is a chemical compound that has been studied in various contexts, including its conformation in the gas phase and in solution, as well as its role in the synthesis of other compounds. It is a molecule that can participate in a variety of chemical reactions and has properties that are influenced by its molecular structure .

Synthesis Analysis

The synthesis of 1,3-dimethoxypropane derivatives has been explored in several studies. For instance, 2,2-Diphenyl-1,3-dimethoxypropane was synthesized through a series of reactions starting from benzophenone, and the process was optimized to achieve a high yield and purity . Another derivative, 3,3-Dimethoxypropanenitrile, was synthesized from 2-chloro-3-phenylsulfonylpropanenitrile through elimination and addition reactions, with an optimized reaction condition yielding a high product yield .

Molecular Structure Analysis

The molecular structure and conformations of 1,3-dimethoxypropane have been investigated using techniques such as gas-phase electron diffraction and quantum chemical calculations. The studies have revealed that the molecule can exist in different conformations, which are influenced by the medium's polarity . Additionally, the molecular structure of 1,3-dimethoxybenzene, a related compound, has been studied, showing that it exists in multiple planar conformers with varying abundances .

Chemical Reactions Analysis

1,3-Dimethoxypropane and its derivatives participate in various chemical reactions. For example, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which can be synthesized from diiododimethoxybenzenes, exhibit fluorescence with emission maxima in the violet region when in the solid state . The BF2 complex of a 1,3-dimethoxypropane derivative demonstrates multiple chromic effects and can undergo solid-state emission color and efficiency changes when subjected to external stimuli .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethoxypropane derivatives are closely related to their molecular structure. For instance, the BF2 complex of a 1,3-dimethoxypropane derivative shows solvatochromic effects and aggregation-induced emission, indicating that its properties can change depending on the environment . The synthesis of 1,2,3-Trimethoxypropane from glycerol demonstrates that the product can be used as a solvent in various organic reactions, highlighting its utility in solubilizing polymers .

Scientific Research Applications

  • Conformational Study in Gas Phase and Solution : Abe et al. (1995) investigated the conformation of 1,3-dimethoxypropane in both gas phase and solution, providing insights into its conformational energy parameters and variations with medium polarity. This study contributes to understanding the molecular structure and behavior of 1,3-dimethoxypropane under different conditions (Abe, Ichimura, Shinohara, & Furuya, 1995).

  • Ecofriendly Synthesis Applications : Pério, Dozias, & Hamelin (1998) demonstrated the use of 2,2-Dimethoxypropane and 3,3-dimethoxypentane for the eco-friendly synthesis of dioxolanes, dithiolanes, and oxathiolanes under solvent-free conditions using microwave irradiation. This highlights the utility of dimethoxypropane derivatives in sustainable chemical synthesis (Pério, Dozias, & Hamelin, 1998).

  • Conformation Predictions Using Quantum Chemistry : Smith, Jaffe, & Yoon (1998) used high-level ab initio quantum chemistry calculations to predict conformer populations of 1,2-dimethoxypropane and related molecules, validating the accuracy of quantum chemistry in conformational analysis. Although not directly about 1,3-Dimethoxypropane, this research contributes to the broader understanding of similar compounds' behaviors (Smith, Jaffe, & Yoon, 1998).

  • Electron Donors in Ziegler–Natta Catalysts : Nissinen, Pirinen, & Pakkanen (2016) studied the unexpected cleavage of ether bonds of 1,3-dimethoxypropane in the Grignard–Wurtz synthesis of a MgCl2–donor adduct. This research is significant for understanding the role of electron donors in Ziegler–Natta catalysts, which are crucial in polymerization processes (Nissinen, Pirinen, & Pakkanen, 2016).

  • Diffusion through Phosphatidycholine Bilayers : Samanta, Hezaveh, Milano, & Roccatano (2012) conducted a theoretical study on the diffusion of 1,2-dimethoxyethane and 1,2-dimethoxypropane through phosphatidycholine bilayers, providing insights into the interaction of these compounds with biological membranes. This research is relevant for understanding the biophysical properties of dimethoxypropane derivatives (Samanta, Hezaveh, Milano, & Roccatano, 2012).

Safety And Hazards

1,3-Dimethoxypropane is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting the compound .

Future Directions

1,3-Dimethoxypropane has been mentioned in the context of electrolyte molecular design for high voltage lithium metal batteries . Its unique ability to form a six-membered chelating complex with Li+ and suppress oxidation side reactions makes it a promising candidate for future research in this area .

properties

IUPAC Name

1,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAMLBIYJDPGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168951
Record name Propane, 1,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxypropane

CAS RN

17081-21-9
Record name Propane, 1,3-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
GD Smith, RL Jaffe, DY Yoon - The Journal of Physical Chemistry, 1996 - ACS Publications
In this paper we extend our study of the conformational properties of poly(alkyl ethers) by considering poly(oxytrimethylene) (POM 3 ). The conformational energies and geometries of …
Number of citations: 16 pubs.acs.org
V Nissinen, S Pirinen, TT Pakkanen - Journal of Molecular Catalysis A …, 2016 - Elsevier
Diethers are an important group of electron donors in Ziegler–Natta catalysts. A simple diether, 1,3-dimethoxypropane was studied as an electron donor in Grignard–Wurtz synthesis of …
Number of citations: 4 www.sciencedirect.com
A Abe, N Ichimura, T Shinohara, H Furuya - Journal of molecular structure, 1995 - Elsevier
Conformation of 1,3-dimethoxypropane has been studied in the gas phase (approximately 120–180C). Vicinal coupling constants 3 J HH and 3 J CH determined by 1 H and 13 C NMR …
Number of citations: 5 www.sciencedirect.com
P Bultinck, C Van Alsenoy… - The Journal of Physical …, 2001 - ACS Publications
Results of the theoretical conformational analysis of 14-crown-4 are presented. Conformational analysis was performed using molecular mechanics (MM3) and using two …
Number of citations: 12 pubs.acs.org
HW Biermann, TH Morton - Journal of the American Chemical …, 1983 - ACS Publications
Evidence for intramolecular hydrogen exchange between OH and OCH3 groups is observed in PIMS studies of deuterated analogues of the title compounds. Isotopic labeling …
Number of citations: 26 pubs.acs.org
E Iiskola, A Pelkonen, HJ Kakkonen… - … Section C: Crystal …, 1993 - scripts.iucr.org
TIC14 reacts with (C4H9) 2C (CH2OCH3) 2 in n-heptane forming the monomeric complex [TiC14 (C~ B-H2802)] which is converted into the oxygen-bridged dimeric structure [TiCI3 (C, …
Number of citations: 1 scripts.iucr.org
RH Hall, ES Stern - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… Acta, 1935, 18, 514), and the hydrogenation product of 1 : 3-dimethoxypropene with synthetic 1 : 3-dimethoxypropane (Baker and Field, J., 1932, 86). … H 1 : 3-Dimethoxypropane ...... …
Number of citations: 12 pubs.rsc.org
MC Sacchi, F Forlini, I Tritto, P Locatelli, G Morini… - …, 1996 - ACS Publications
A study on a new generation of MgCl 2 -supported Ziegler−Natta catalysts, which contain dialkylpropane diethers as internal donors and have the property of producing highly active …
Number of citations: 116 pubs.acs.org
G Morini, E Albizzati, G Balbontin, I Mingozzi… - …, 1996 - ACS Publications
Three diethers, 2,2-diisobutyl-1,3-dimethoxypropane, 2,2-dicyclopentyl-1,3-dimethoxypropane, and 2-ethyl-2-butyl-1,3-dimethoxypropane, differing in the bulkiness of the alkyl …
Number of citations: 160 pubs.acs.org
E Iiskola, A Pelkonen, HJ Kakkonen… - Die Makromolekulare …, 1993 - academia.edu
Modern heterogeneous Ziegler-Natta catalysts for the polymerization of propene are composed of titanium tetrachloride on a magnesium dichloride support" T". The stereospecificity of …
Number of citations: 43 www.academia.edu

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